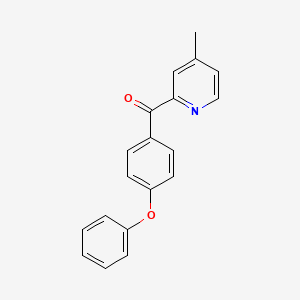

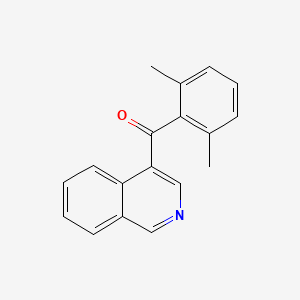

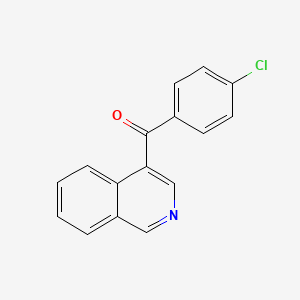

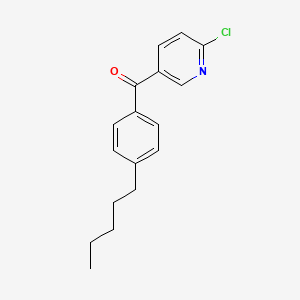

![molecular formula C9H13N3O4S B1421817 N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide CAS No. 931967-80-5](/img/structure/B1421817.png)

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, general methods for synthesizing similar compounds involve the reaction of aldehydes or ketones with primary or secondary amines . The reaction of an aldehyde or ketone with a primary amine can lead to the formation of an imine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available in the sources retrieved .Aplicaciones Científicas De Investigación

-

Synthesis of N-heterocyclic compounds

- Application: Amidines are used in the synthesis of various heterocycles. They serve as both electrophilic and nucleophilic reagents and can easily react with alkynes, aldehydes, ketones, α, β -unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds .

- Method: The method involves the reaction of amidines with various organic molecules. Direct C–H bond activation of amidines, for instance, ortho- C (sp 2 )-H bond of N -phenyl ring in the reaction with diverse organic molecules, has been remarkably successful in recent years .

- Results: This method has been successful in the synthesis of various N-heterocyclic compounds, which are important in pharmaceuticals, natural products, agrochemicals, and ligands for organometallic chemistry .

-

Applications in main group chemistry

- Application: The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, has found applications in main group chemistry .

- Method: The exocyclic nitrogen atom preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .

- Results: A considerable number of electron-poor main-group element species have been described today which are stabilized by N-heterocyclic iminato ligands .

-

Synthesis of N-unprotected 3-amino-O-heterocycles

- Application: Amidines are used in the synthesis of N-unprotected 3-amino-O-heterocycles .

- Method: A mild Rh-catalyzed method for synthesis of cyclic unprotected N–Me and N–H 2,3-aminoethers using an olefin aziridination–aziridine ring-opening domino reaction has been developed .

- Results: The method is readily applicable to the stereocontrolled synthesis of a variety of 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans, tetrahydropyrans and chromanes .

-

Biological Potential of Indole Derivatives

- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Metal-Free Catalysis for Dehydrocoupling of Amine–Boranes

- Application: Certain compounds have shown catalytic activity in the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 along with oligomeric aminoboranes .

- Method: This process involves the use of a specific compound (compound 17) that displays catalytic activity in the dehydrocoupling of MeNH2·BH3 .

- Results: The result is the production of [MeNBH]3 along with oligomeric aminoboranes . This shows its great potential with respect to further application in metal-free catalysis for the dehydrocoupling of amine–boranes and related species .

-

Structural Modification of Natural Products

- Application: Amino acids are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Method: The method involves the application of amino acids in the structural modification of natural products .

- Results: The introduction of amino acids into natural products has resulted in improved performance of these products and minimized their adverse effects .

Safety And Hazards

Direcciones Futuras

While specific future directions for “N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds such as secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-15-7-4-3-6(5-8(7)16-2)17(13,14)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYVJIPIQRYBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.